molecular formula C24H29F3N4O B2448030 (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034612-82-1

(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2448030
CAS No.: 2034612-82-1
M. Wt: 446.518
InChI Key: DKLFPFICOYMBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone belongs to the family of organic compounds known as piperazines and pyridines. This compound is characterized by a pyridine ring substituted with dimethyl groups and a methanone group attached to a piperazine ring linked to a trifluoromethylphenyl group. Its intricate structure suggests potential utility in various fields, particularly in pharmaceuticals and advanced material science.

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4O/c1-17-6-9-28-18(2)22(17)23(32)31-10-7-20(8-11-31)29-12-14-30(15-13-29)21-5-3-4-19(16-21)24(25,26)27/h3-6,9,16,20H,7-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLFPFICOYMBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone typically begins with the preparation of the core pyridine and piperazine structures, followed by functional group modifications.

  • Initial Formation: : The core pyridine can be synthesized through methods like the Hantzsch pyridine synthesis.

  • Functionalization: : The 2,4-dimethyl substitution on the pyridine can be introduced using Friedel-Crafts alkylation.

  • Formation of the Piperazine Structure: : The piperazine ring with a trifluoromethylphenyl group is often prepared by nucleophilic substitution reactions.

  • Coupling Reactions: : The methanone linkage is achieved by coupling the functionalized piperazine and pyridine using reagents like carbonyldiimidazole under mild conditions.

Industrial Production Methods

Scaling up for industrial purposes might involve optimizing reaction conditions like temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques often explored for efficiency and consistency in larger-scale productions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, affecting primarily the methyl groups on the pyridine ring.

  • Reduction: : Selective reduction could be performed on certain nitrogen or carbonyl functionalities.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in an acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Halogenating agents or nucleophiles like alkoxides and amines, usually in polar aprotic solvents.

Major Products

  • Oxidation: : Conversion of methyl groups to carboxylic acids or alcohols.

  • Reduction: : Formation of alcohols or amines from carbonyl or nitro groups.

  • Substitution: : Formation of various alkylated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound finds utility as an intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

Its ability to interact with biological receptors makes it a candidate for studies in neuropharmacology, especially for its potential effects on the central nervous system.

Medicine

The compound's structure suggests potential as a lead compound in drug discovery, particularly in designing new therapeutics for neurological or psychological disorders.

Industry

In material science, such compounds are explored for their utility in creating advanced materials with specific electronic or photonic properties.

Mechanism of Action

The exact mechanism depends on its application, but in pharmacology, (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone likely interacts with G-protein-coupled receptors or ion channels, modulating their activity through binding to active sites, leading to altered cellular responses.

Comparison with Similar Compounds

Unique Features

The presence of a trifluoromethyl group adds lipophilicity and metabolic stability, distinguishing it from similar piperazine or pyridine derivatives.

List of Similar Compounds

  • (4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)phenyl)methanone
  • 2,4-Dimethyl-3-(piperidin-1-yl)pyridine
  • (3-(Trifluoromethyl)phenyl)(piperidin-1-yl)methanone

Each of these compounds shares structural motifs but differs in specific functional groups or ring systems, offering unique properties and applications.

Biological Activity

The compound (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone , also known by its CAS number 2034495-34-4, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of the compound is C23H28F3N5OC_{23}H_{28}F_{3}N_{5}O, with a molecular weight of 447.5 g/mol. The structure comprises multiple functional groups, including a piperazine moiety and a trifluoromethyl group, which are significant for its biological interactions.

PropertyValue
Molecular Formula C₁₉H₂₈F₃N₅O
Molecular Weight 447.5 g/mol
CAS Number 2034495-34-4

Research suggests that the compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine and piperidine rings are known to influence receptor binding affinities, which may lead to various neuropharmacological effects.

Neuropharmacological Effects

  • Serotonin Receptor Modulation : The compound could potentially act as a serotonin receptor agonist or antagonist, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : Given the structural similarities to known dopaminergic agents, it may affect dopamine pathways implicated in conditions such as schizophrenia and depression.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antidepressant Activity

A study examined the effects of similar compounds on depressive behaviors in animal models. The results indicated that compounds with piperazine derivatives exhibited significant antidepressant-like effects, likely due to their interaction with serotonin receptors .

Case Study 2: Neurotoxicity Assessment

Research into the neurotoxic profiles of dimethyl-substituted pyridines revealed that these compounds could lead to neurofilamentous neuropathy through accelerated protein crosslinking . While this specific study did not focus on our compound directly, it highlights potential neurotoxic risks associated with similar structures.

Safety and Toxicology

While specific toxicological data for this compound is limited, it is crucial to consider the general safety profiles of related compounds. Trifluoromethyl groups are often associated with increased lipophilicity and potential toxicity; therefore, careful evaluation in preclinical studies is necessary.

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step coupling of the 2,4-dimethylpyridine-3-carbonyl fragment with the substituted piperidine-piperazine scaffold. Key steps include:

  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C to link the pyridinyl and piperidinyl groups .
  • Piperazine substitution : Reaction of the piperidine intermediate with 1-(3-(trifluoromethyl)phenyl)piperazine under reflux in acetonitrile with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on pyridine at δ 2.3–2.6 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C₂₅H₂₈F₃N₄O) .
  • X-ray crystallography : Resolves spatial arrangement of the piperazine-piperidine linkage and torsional angles .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets for piperazine derivatives) .
  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based kits (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cell lines to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s potency?

  • Core modifications : Systematically vary substituents (e.g., replace trifluoromethyl with cyano or methylsulfonyl groups) and assess binding affinity .
  • Scaffold hopping : Compare with triazolopyrimidine or pyridazinone analogs to evaluate ring size/rigidity effects .
  • Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to correlate lipophilicity with bioavailability .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, which may explain reduced in vivo activity .
  • Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations identifies active/toxic metabolites .
  • Blood-brain barrier (BBB) penetration : Assess via PAMPA-BBB models or in situ perfusion to clarify CNS targeting potential .

Q. Which computational methods predict target engagement and off-target risks?

  • Molecular docking : Use AutoDock Vina with GPCR crystal structures (e.g., 5-HT₂A, PDB: 6A93) to prioritize binding hypotheses .
  • Pharmacophore modeling : Align compound features (e.g., hydrogen bond acceptors, aromatic rings) with known active ligands .
  • Off-target screening : SwissTargetPrediction or SEA databases identify kinases or ion channels with potential cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.